molecular formula C5H8ClFN2 B15050541 (2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride

(2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B15050541
M. Wt: 150.58 g/mol
InChI Key: OLZBUMFLINUMEV-UYXJWNHNSA-N
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Description

(2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines. This compound is characterized by the presence of a fluorine atom at the 4-position of the pyrrolidine ring and a nitrile group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and cyanogen bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Reduction: Formation of primary amines.

    Oxidation: Formation of oxo derivatives or carboxylic acids.

Scientific Research Applications

(2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of antiviral and anticancer research.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride: This compound has a trifluoromethyl group instead of a nitrile group, which alters its chemical properties and applications.

    (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride: This compound features a hydroxyl group and a carboxylate ester, making it suitable for different synthetic and biological applications.

Uniqueness

(2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct reactivity and binding properties. These features make it a valuable tool in the synthesis of novel compounds and the study of biochemical processes.

Properties

Molecular Formula

C5H8ClFN2

Molecular Weight

150.58 g/mol

IUPAC Name

(2R,4S)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C5H7FN2.ClH/c6-4-1-5(2-7)8-3-4;/h4-5,8H,1,3H2;1H/t4-,5+;/m0./s1

InChI Key

OLZBUMFLINUMEV-UYXJWNHNSA-N

Isomeric SMILES

C1[C@@H](CN[C@H]1C#N)F.Cl

Canonical SMILES

C1C(CNC1C#N)F.Cl

Origin of Product

United States

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